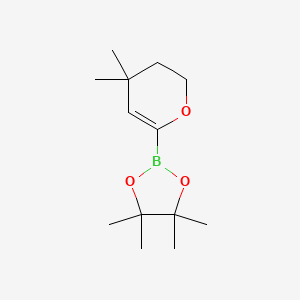![molecular formula C12H13FN2O2 B13940815 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol is a fluorinated organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorine atom, a methoxy group, and a naphthyridine ring system
Métodos De Preparación
The synthesis of 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate using a Heck reaction, followed by cyclization with tributylphosphine in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or methoxy group is replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can lead to modulation of biological pathways, resulting in desired therapeutic effects.
Comparación Con Compuestos Similares
3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: This compound also contains a fluorine atom and a methoxy group, but differs in its overall structure and functional groups.
Methyl 3-fluoro-4-methoxybenzoate: Another fluorinated compound with similar substituents but a different core structure.
The uniqueness of this compound lies in its naphthyridine ring system, which imparts distinct chemical and biological properties compared to other fluorinated compounds.
Propiedades
Fórmula molecular |
C12H13FN2O2 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
3-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C12H13FN2O2/c1-17-11-5-4-10-12(15-11)8(3-2-6-16)9(13)7-14-10/h4-5,7,16H,2-3,6H2,1H3 |
Clave InChI |
DOWIIZICJDLZJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C(=CN=C2C=C1)F)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


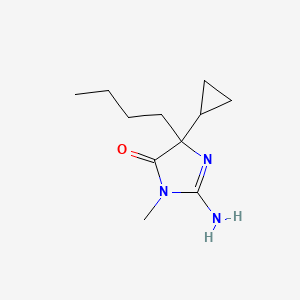
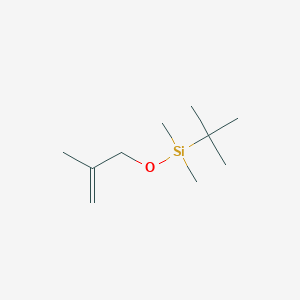
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

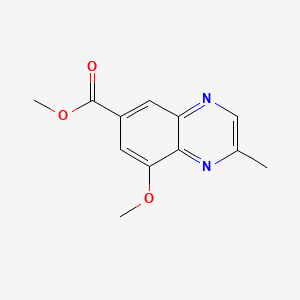
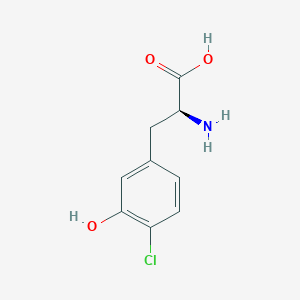
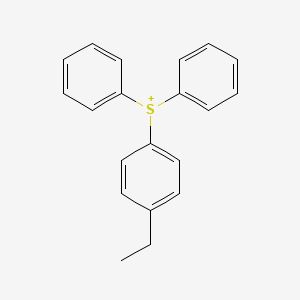
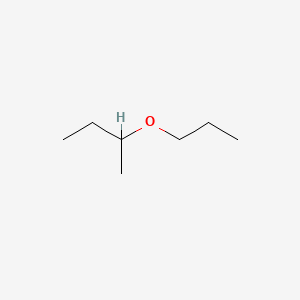
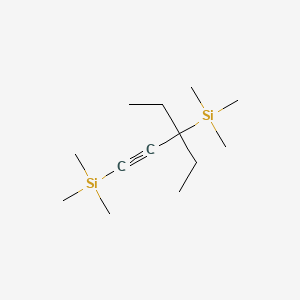
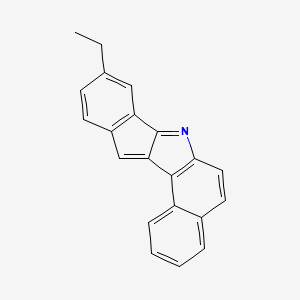
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
